N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide
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Overview
Description
“N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide” is likely an organic compound that contains a pyridine ring, a benzamide group, and a boronic ester group . These types of compounds are often used as intermediates in organic synthesis .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are typically synthesized through nucleophilic and amidation reactions .Scientific Research Applications
Crystal Structure Analysis
Research has explored the crystal structure and molecular orientations of N-(pyridin-2-ylmethyl)benzamide derivatives. One study focused on the differences in orientation between pyridine and benzene rings, highlighting the unique structural properties of these compounds (Artheswari, Maheshwaran, & Gautham, 2019).
Synthesis and Molecular Structure
Studies have also delved into the synthesis and confirmation of molecular structures of related compounds. For instance, certain boric acid ester intermediates with benzene rings have been synthesized and their structures confirmed through various spectroscopic methods and single-crystal X-ray diffraction. These studies provide insights into the physicochemical properties and molecular structures of such compounds (Huang et al., 2021).
Aggregation Enhanced Emission
Another area of interest is the investigation of compounds with aggregation-enhanced emission (AEE) properties. Research in this domain focuses on the luminescence of compounds in different states and their multi-stimuli-responsive properties, which are significant in the development of advanced materials and sensors (Srivastava et al., 2017).
Optimized Synthesis for Medicinal Compounds
The optimized synthesis of certain pyrazolo[1,5-a]pyridines, which are medicinally significant, is another application. These syntheses involve Suzuki coupling and are essential for high-throughput chemistry and large-scale production of these compounds (Bethel et al., 2012).
Future Directions
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)16-7-5-15(6-8-16)17(23)22-13-14-9-11-21-12-10-14/h5-12H,13H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHWKCYJNXKNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592256 |
Source
|
Record name | N-[(Pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide | |
CAS RN |
864754-25-6 |
Source
|
Record name | N-(4-Pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864754-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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